4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide
CAS No.: 1706265-45-3
Cat. No.: VC5245850
Molecular Formula: C20H26N4O2S
Molecular Weight: 386.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706265-45-3 |
|---|---|
| Molecular Formula | C20H26N4O2S |
| Molecular Weight | 386.51 |
| IUPAC Name | 4-(4-pyridin-4-yloxypiperidin-1-yl)-N-thiophen-2-ylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C20H26N4O2S/c25-20(22-19-2-1-15-27-19)24-11-5-16(6-12-24)23-13-7-18(8-14-23)26-17-3-9-21-10-4-17/h1-4,9-10,15-16,18H,5-8,11-14H2,(H,22,25) |
| Standard InChI Key | WWIAQSHOYIBDJW-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCC(CC2)OC3=CC=NC=C3)C(=O)NC4=CC=CS4 |
Introduction
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions combining heterocyclic chemistry and amide bond formation. Below is a generalized synthetic outline:
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Preparation of Pyridin-4-yloxy Intermediate:
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Pyridin-4-ol can be reacted with an appropriate halogenated precursor to introduce the oxygen linkage.
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Thiophene Derivative Integration:
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Thiophene derivatives are introduced through nucleophilic substitution or coupling reactions.
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Bipiperidine Framework Construction:
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Bipiperidine synthesis often involves cyclization of piperidine derivatives or coupling of pre-synthesized piperidine units.
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Amide Bond Formation:
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The final step typically involves reacting the bipiperidine carboxylic acid derivative with an amine or thiophene-containing intermediate under amide coupling conditions (e.g., using carbodiimides like EDC or DCC).
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Medicinal Chemistry
The structural features of this compound suggest potential applications as a pharmacological agent:
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Heterocyclic Scaffolds: Both pyridine and thiophene rings are common in drug discovery due to their ability to participate in hydrogen bonding and π–π stacking interactions.
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Amide Linkage: Amides often enhance metabolic stability and bioavailability in drug candidates.
Molecular Docking Studies
The compound's structure could make it a candidate for computational docking studies targeting enzymes or receptors involved in diseases such as inflammation or cancer.
Analytical Characterization
To confirm the structure and purity of this compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Identifies chemical shifts corresponding to protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detects functional groups like amides and aromatic rings through characteristic vibrations. |
| X-Ray Crystallography | Determines the three-dimensional arrangement if crystalline samples are available. |
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